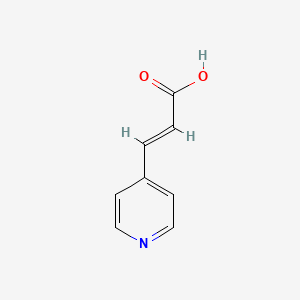
1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride, Mixture of isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aminophenyl compound with another organic compound in the presence of a catalyst . The exact method can vary depending on the specific compounds involved .Molecular Structure Analysis
The molecular structure of aminophenyl compounds typically includes a benzene ring with an amino group attached. The exact structure can vary depending on the specific compound and any additional functional groups present .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling . They can also undergo reactions with acids, bases, and other organic compounds .Physical And Chemical Properties Analysis
Aminophenyl compounds typically have high melting points and are soluble in organic solvents . They can exhibit strong interactions with other molecules due to the presence of the amino group .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride involves the reaction of 4-aminobenzylamine with 3-methylcyclobutanecarboxylic acid to form the desired product. The reaction is carried out in the presence of hydrochloric acid and a suitable solvent.", "Starting Materials": [ "4-aminobenzylamine", "3-methylcyclobutanecarboxylic acid", "Hydrochloric acid", "Solvent" ], "Reaction": [ "To a solution of 4-aminobenzylamine in a suitable solvent, add 3-methylcyclobutanecarboxylic acid and hydrochloric acid.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired product as a mixture of isomers." ] } | |
CAS-Nummer |
2060024-78-2 |
Produktname |
1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride, Mixture of isomers |
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



